6-Iodo-3-nitro-pyridin-2-ylamine
Description
Significance of Halogenated and Nitrated Aminopyridines in Contemporary Organic Synthesis
Halogenated and nitrated aminopyridines are crucial building blocks in modern organic synthesis due to the versatile reactivity imparted by their functional groups. nih.govresearchgate.net The presence of a halogen atom, such as iodine, provides a handle for various cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This is a powerful strategy for constructing complex molecular frameworks from simpler precursors.
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution reactions. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic utility. nih.govgoogle.com The amino group itself can participate in a wide array of chemical transformations, such as acylation, alkylation, and diazotization reactions.
The combination of these functionalities on a single pyridine ring, as seen in 6-Iodo-3-nitro-pyridin-2-ylamine, creates a highly valuable and versatile synthetic intermediate. The interplay between the electron-withdrawing nitro group and the electron-donating amino group, along with the reactive iodo group, allows for regioselective modifications of the pyridine core. This strategic functionalization is of paramount importance in the synthesis of targeted molecules with specific biological activities or material properties. For instance, many FDA-approved drugs contain a pyridine scaffold, highlighting the importance of developing synthetic routes to functionalized pyridines. nih.govrsc.orgresearchgate.net
Foundational Principles of Pyridine Functionalization Relevant to the Compound
The functionalization of the pyridine ring is governed by its electron-deficient nature, a consequence of the electronegative nitrogen atom within the aromatic ring. nih.gov This inherent electronic property makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, and such reactions, when they do occur, typically require harsh conditions and often result in substitution at the 3-position. researchgate.netntnu.no
Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of electron-withdrawing groups, such as the nitro group in this compound, further activates the ring towards nucleophilic attack.
The functionalization of pyridines can be broadly categorized as follows:
Electrophilic Aromatic Substitution: As mentioned, this is generally difficult but can be achieved under forcing conditions. The directing effect of existing substituents plays a crucial role in determining the position of the incoming electrophile.
Nucleophilic Aromatic Substitution (SNAr): This is a more common and synthetically useful method for pyridine functionalization. Leaving groups at the 2-, 4-, and 6-positions are readily displaced by nucleophiles. The nitro group in the target molecule enhances the feasibility of such reactions. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions: The presence of a halogen, such as the iodo group in this compound, is pivotal for these reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to form new C-C bonds. The Buchwald-Hartwig amination is used for C-N bond formation.
Functionalization via C-H Activation: This modern approach allows for the direct functionalization of pyridine C-H bonds, offering a more atom-economical and efficient synthetic route. nih.govrsc.orgresearchgate.net While not directly a property of the starting material, the principles of C-H activation are relevant for the further modification of pyridine derivatives.
In the context of this compound, the iodo group at the 6-position is an excellent leaving group and a prime site for cross-coupling reactions. The nitro group at the 3-position activates the ring for nucleophilic attack and can be a precursor to other functional groups. The amino group at the 2-position can direct metallation or be used for building larger structures. The interplay of these groups allows for a high degree of control over the synthetic transformations of this versatile molecule.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNGNLQJHMFYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Chemoselective Transformations of 6 Iodo 3 Nitro Pyridin 2 Ylamine
Reactivity of the Aminopyridine Moiety
The aminopyridine core of 6-Iodo-3-nitro-pyridin-2-ylamine possesses multiple reactive sites. The primary amino group can participate in a variety of classical amine reactions, while the pyridine (B92270) ring, substituted with both an iodo and a nitro group, is primed for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The presence of a good leaving group (iodide) on the pyridine ring, which is activated by the electron-withdrawing nitro group, makes the C6-position susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr). The reaction proceeds through the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the ortho and para-positioning of the nitro group. libretexts.org
This inherent reactivity allows for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: In a Suzuki coupling, the iodo group can be replaced with an aryl or vinyl group using a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is fundamental for creating biaryl structures.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C6-position of the pyridine ring and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a new carbon-nitrogen bond by reacting the aryl iodide with a primary or secondary amine. wikipedia.org This method has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com The development of specialized phosphine (B1218219) ligands has been crucial in expanding the utility of this reaction to a wide variety of amines and aryl halides. wikipedia.org It should be noted that while many functional groups are tolerated, reactions involving substrates with nitro groups can sometimes be challenging. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 6-Aryl-3-nitro-pyridin-2-ylamine |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-3-nitro-pyridin-2-ylamine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | N-Substituted-6-amino-3-nitro-pyridin-2-ylamine |
Condensation Reactions (e.g., Schiff base formation)
The primary amino group at the C2-position can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction is typically reversible and can be influenced by factors such as pH and the removal of water. The formation of these imines can be a crucial step in the synthesis of more complex heterocyclic systems, as the imine nitrogen can participate in subsequent cyclization reactions. nih.gov
Acylation Reactions
The nucleophilic amino group can be acylated using various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. To achieve chemoselective acylation at the amino group without affecting other parts of the molecule, reaction conditions can be controlled. For instance, performing the reaction under acidic conditions protonates the amino group, preventing it from being acylated and favoring O-acylation if a hydroxyl group were present. nih.gov However, for N-acylation of an aminopyridine, basic or neutral conditions are typically employed to ensure the amino group is sufficiently nucleophilic.
Transformations of the Nitro Group
The nitro group at the C3-position plays a dual role: it activates the ring for nucleophilic substitution and can itself be transformed into other functional groups, most notably an amino group.
Reduction Pathways (e.g., to the corresponding amino group)
The reduction of the nitro group to a primary amine is a common and highly useful transformation. This conversion dramatically alters the electronic properties of the pyridine ring and introduces a new nucleophilic center. The resulting diamine, 6-iodo-pyridine-2,3-diamine, is a key precursor for the synthesis of various fused heterocyclic systems like imidazopyridines.
Several methods are available for this reduction:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel. nih.gov It is often a clean and efficient method, but care must be taken to avoid reduction of other functional groups. The process can sometimes be challenging for commercial production due to issues like catalyst leaching and poisoning. google.com
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). google.comyoutube.com For example, stannous chloride (SnCl₂) in concentrated HCl is a common reagent for this purpose. orgsyn.org This method is effective but may require harsh conditions and can generate significant metal waste.
Other Reducing Agents: A variety of other reducing agents can also be employed, including sodium dithionite (B78146) (Na₂S₂O₄) or transfer hydrogenation methods using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. Recent advancements include the use of biocatalysts, which can offer high selectivity under mild conditions. nih.gov
The reduction typically proceeds through nitroso and hydroxylamino intermediates. nih.gov
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | 6-Iodo-pyridine-2,3-diamine |
| Fe, HCl | Heat | 6-Iodo-pyridine-2,3-diamine |
| SnCl₂·2H₂O, HCl | Solvent (e.g., Ethanol) | 6-Iodo-pyridine-2,3-diamine |
Role as an Activating Group in Organic Reactions
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This strong deactivation of the aromatic ring towards electrophilic substitution is a key feature of nitropyridines. researchgate.net Conversely, this electron deficiency significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com
In the context of this compound, the nitro group at the C3-position (meta to the amino group and ortho to the iodo group) strongly enhances the electrophilicity of the carbon atom bearing the iodo group (C6). This activation facilitates the displacement of the iodide by a wide range of nucleophiles, as discussed in section 3.1.1. The ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance is crucial for the success of these substitution reactions. libretexts.org While the nitro group itself can sometimes be displaced by strong nucleophiles, its primary role in this molecule is often to facilitate the substitution at the halogenated position. nih.gov
Reactivity of the Iodo Substituent
The iodine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity. Its reactivity is primarily exploited in cross-coupling and displacement reactions.
Cross-Coupling Reactions (e.g., Sonogashira coupling)
The iodo substituent readily participates in palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. wikipedia.org This reaction forms a carbon-carbon bond between the pyridine ring and a terminal alkyne. wikipedia.org The Sonogashira reaction is valued for its mild reaction conditions, often conducted at room temperature in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method has been successfully applied to synthesize a variety of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. researchgate.net
The general applicability of the Sonogashira coupling extends to various aryl and vinyl halides, and it has become a crucial tool in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org Research has also focused on developing more sustainable and efficient protocols, such as using water as a solvent and employing microwave assistance to accelerate the reaction and improve yields. organic-chemistry.orgresearchgate.net
Table 1: Examples of Sonogashira Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-3-nitro-pyridin-2-ylamine | wikipedia.orgorganic-chemistry.org |
| 2-[6-(Ethynyl)pyridin-3-yl]-1H-benzimidazole | Aryl Halides | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMSO | 2-[6-(Arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives | researchgate.net |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Not Specified | 6-Alkynyl-3-fluoro-2-cyanopyridines | soton.ac.uk |
Displacement Reactions for Further Functionalization
The iodo group can be displaced by various nucleophiles, enabling the introduction of a wide array of functional groups. While direct displacement on this compound is not extensively detailed in the provided context, the reactivity of similar halopyridines suggests that nucleophilic aromatic substitution is a viable pathway. For instance, in related nitropyridine systems, the nitro group has been shown to be more susceptible to substitution by sulfur nucleophiles than a halogen at other positions. nih.gov However, the halogen itself is a good leaving group and can be targeted by different nucleophiles under appropriate conditions.
Directed C-H Functionalization Strategies on the Pyridine Ring
Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom economy. In the context of substituted pyridines, directing groups can be employed to achieve site-selective activation of specific C-H bonds. The amino group in this compound can potentially act as a directing group to guide transition metal catalysts to functionalize adjacent C-H bonds.
While specific examples for this compound are not provided, the general principle involves the formation of a cyclometalated intermediate, which then undergoes further reaction. nih.gov This strategy has been used for the olefination and acetoxylation of distal meta-C–H bonds in anilines and benzylic amines using a recyclable template. nih.gov The development of ligands, such as mono-N-protected amino acids, has been crucial for achieving high selectivity in these transformations. scripps.edu
The introduction of a nitro group can also facilitate direct functionalization of the pyridine ring by activating it towards nucleophilic attack. nih.gov This has been demonstrated in the cine-substitution of trinitroquinolone, where various nucleophiles regioselectively add to the 4-position. nih.gov Although a different system, this highlights the activating effect of the nitro group, which could be relevant for the reactivity of the pyridine ring in this compound.
Derivatization Strategies and Construction of Complex Heterocyclic Systems
Annulation Reactions to Form Fused Rings (e.g., Azole annulation, Imidazopyridine synthesis)
The 2-amino-pyridine moiety within 6-iodo-3-nitro-pyridin-2-ylamine is a classic precursor for the construction of fused five-membered rings, most notably in the synthesis of imidazopyridines. This class of compounds is of significant interest due to its wide range of biological activities.
One of the most common methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. In the case of this compound, the reaction would proceed through the initial nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization involving the exocyclic amino group.
A plausible reaction scheme for the synthesis of a substituted 7-iodo-6-nitroimidazo[1,2-a]pyridine is depicted below:
Table 1: Representative Conditions for Imidazopyridine Synthesis
| Reagent | Catalyst/Solvent | Temperature | Product |
|---|
Furthermore, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. This approach offers a greener alternative for the construction of this important heterocyclic core.
Beyond imidazoles, the 2-amino-3-nitropyridine (B1266227) scaffold can be utilized in the synthesis of other fused heterocycles. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of pyrido[2,3-b]pyrazines. The reaction is typically acid-catalyzed and proceeds via a tandem condensation-cyclization sequence.
Incorporation into Multicyclic Scaffolds
The strategic placement of functional groups on this compound allows for its incorporation into more complex, multicyclic systems. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard, enabling the construction of intricate molecular frameworks.
For instance, the iodine atom at the 6-position can serve as a handle for intramolecular cyclization reactions. A common strategy involves an initial Sonogashira coupling to introduce an alkyne, which can then undergo a palladium-catalyzed intramolecular annulation to form a new fused ring. This approach is highly versatile and has been used to synthesize a variety of tricyclic indole (B1671886) skeletons and other complex heterocyclic systems.
A hypothetical pathway to a tricyclic system is outlined below:
Sonogashira Coupling: Reaction of this compound with a terminal alkyne bearing a suitable functional group.
Intramolecular Cyclization: Palladium-catalyzed cyclization of the resulting alkyne to form a new six-membered ring, leading to a tricyclic scaffold.
Table 2: General Conditions for Palladium-Catalyzed Annulation
| Step | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| 1. Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF/DMF |
This strategy allows for the systematic construction of complex, rigid scaffolds that are of interest in drug discovery and materials science. The specific nature of the alkyne and the reaction conditions can be tuned to control the size and functionality of the newly formed ring.
Strategies for Introducing Diverse Chemical Moieties
The presence of the iodine atom at the 6-position of this compound provides a versatile handle for introducing a wide range of chemical moieties through various cross-coupling reactions. This allows for the fine-tuning of the molecule's electronic and steric properties.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This is a powerful method for introducing alkynyl groups, which can serve as synthetic intermediates or as part of the final molecular structure.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of the iodo-substituted pyridine with an organoboron compound, typically a boronic acid or ester. This reaction is highly tolerant of various functional groups and is widely used to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine. This is a key method for introducing diverse amino functionalities, which can be crucial for modulating the biological activity of the resulting compounds.
Table 3: Overview of Cross-Coupling Reactions for Derivatization
| Reaction | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 6-alkynyl-3-nitro-pyridin-2-ylamine |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄ | 6-aryl/alkyl-3-nitro-pyridin-2-ylamine |
These cross-coupling strategies provide a modular and efficient approach to generate libraries of compounds based on the this compound scaffold, facilitating the exploration of structure-activity relationships.
Advanced Spectroscopic and Structural Elucidation of 6 Iodo 3 Nitro Pyridin 2 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR applications)
A definitive structural analysis of 6-Iodo-3-nitro-pyridin-2-ylamine would rely heavily on ¹H and ¹³C NMR spectroscopy.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., doublet, singlet), and coupling constants (J, in Hz) would confirm the substitution pattern. For instance, the protons at positions 4 and 5 would likely appear as doublets, with their coupling constant confirming their ortho relationship. The amino group protons might appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide the chemical shifts for the five carbon atoms in the pyridine ring. The carbons directly attached to the iodine, nitro, and amino groups would exhibit characteristic shifts influenced by the electron-withdrawing and donating properties of these substituents.
A hypothetical data table for such findings would be structured as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Analysis | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | H-4 | Data not available | d | Data not available |
| H-5 | Data not available | d | Data not available | |
| -NH₂ | Data not available | br s | N/A | |
| ¹³C NMR | C-2 | Data not available | N/A | N/A |
| C-3 | Data not available | N/A | N/A | |
| C-4 | Data not available | N/A | N/A | |
| C-5 | Data not available | N/A | N/A | |
| C-6 | Data not available | N/A | N/A |
(Data is hypothetical and for illustrative purposes only)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and investigating the fragmentation pathways of a molecule.
Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which must correspond to the calculated exact mass of C₅H₄IN₃O₂.
Fragmentation Analysis: The mass spectrum would show characteristic fragment ions resulting from the cleavage of the parent molecule. Common fragmentation patterns for such a compound might include the loss of the nitro group (NO₂), the iodine atom (I), or other neutral losses. Analysis of these fragments helps to piece together the molecular structure.
X-ray Crystallography and Solid-State Structural Analysis
Should suitable crystals be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure.
Determination of Molecular and Crystal Structures
Table 2: Required Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄IN₃O₂ |
| Molecular Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
(Table represents the necessary data parameters for which no published values were found)
Analysis of Intermolecular Interactions (e.g., Hydrogen bonding networks)
X-ray analysis would also reveal the network of intermolecular forces that stabilize the crystal lattice. Key interactions would likely include hydrogen bonds between the amino group (-NH₂) of one molecule and the nitro group (-NO₂) or the pyridine nitrogen of a neighboring molecule. The geometry (donor-hydrogen, hydrogen-acceptor distances, and D-H···A angle) of these hydrogen bonds would be critical for understanding the supramolecular assembly.
Without access to primary research or database entries containing this specific experimental data, any further elaboration would be speculative and would not adhere to the required standards of scientific accuracy.
Computational and Theoretical Investigations of 6 Iodo 3 Nitro Pyridin 2 Ylamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))
Quantum chemical calculations are instrumental in understanding the molecular-level properties of heterocyclic compounds. For molecules like 6-iodo-3-nitro-pyridin-2-ylamine, Density Functional Theory (DFT) is a widely applied and reliable method. nih.gov Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for geometry optimization and vibrational frequency calculations. researchgate.netosti.gov
These calculations are typically performed with a sophisticated basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including polarization (d,p) and diffuse (++) functions. researchgate.netnajah.edu The diffuse functions are particularly important for accurately describing systems with potential intramolecular hydrogen bonding and non-covalent interactions, which are expected between the amino and nitro groups in this molecule. najah.edu
For studying electronically excited states and predicting UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the standard method. nih.gov This approach allows for the calculation of transition energies and oscillator strengths, providing insight into the electronic transitions, such as the intramolecular charge transfer that is characteristic of push-pull systems like nitro-amino aromatics. najah.edunih.gov
Prediction of Electronic Structure and Reactivity Parameters
The electronic structure of this compound dictates its reactivity and molecular properties. DFT calculations are used to determine key electronic parameters.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. In a study on the analogous 2-amino-3-nitropyridine (B1266227) (ANP), the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. researchgate.netnajah.edu The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a small energy gap suggests that the molecule is more reactive and that charge transfer can occur easily, which is a feature of many molecules with potential for non-linear optical (NLO) applications. osti.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It is used to investigate hyperconjugative interactions and intramolecular hydrogen bonding. najah.edunih.gov For this compound, NBO analysis would likely confirm a strong intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the adjacent nitro group, contributing significantly to the planarity and stability of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the most negative regions (red/yellow) would be concentrated around the oxygen atoms of the nitro group, indicating sites for electrophilic attack. The regions around the amino group's hydrogen atoms would be the most positive (blue), indicating sites for nucleophilic interaction.
Simulation of Spectroscopic Properties (e.g., Infrared (IR), NMR)
Computational methods can accurately simulate spectroscopic data, which aids in the interpretation of experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's normal modes. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the DFT method. nih.gov Based on studies of ANP, the key vibrational modes for this compound can be predicted. researchgate.netnajah.edu The presence of the heavy iodine atom at the C6 position would introduce a low-frequency C-I stretching vibration, typically expected in the 500-650 cm⁻¹ range.
Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups Based on computational data for the analogous compound 2-amino-3-nitropyridine (ANP). researchgate.netnajah.edu
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric Stretch | ~3575 |
| Amino (N-H) | Symmetric Stretch | ~3450 |
| Aromatic (C-H) | Stretch | ~3100-3220 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 |
| Pyridine (B92270) Ring | C=C, C=N Stretch | ~1600-1400 |
| Carbon-Iodine (C-I) | Stretch | ~500-650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netosti.gov The calculations are typically performed by modeling the compound in a solvent (e.g., DMSO) using a continuum model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). najah.edu The predicted shifts for the pyridine ring protons and carbons would be influenced by the strong electron-withdrawing nitro group and the electron-donating amino group. The iodine substituent would also induce significant shifts, particularly on the adjacent C5 and C1 carbons, due to the heavy atom effect.
Elucidation of Non-Biological Structure-Property Relationships
Computational chemistry is pivotal in establishing relationships between a molecule's structure and its macroscopic properties.
Molecular Geometry: DFT calculations provide a precise, optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, the geometry would be largely planar due to the extensive π-conjugation and the intramolecular hydrogen bond between the amino and nitro groups. The presence of the bulky iodine atom might cause minor distortions from perfect planarity.
Table 2: Predicted Geometrical Parameters for the Pyridine Ring Core Illustrative data based on calculations for 2-amino-3-nitropyridine (ANP). The C6-I bond length would be an additional key parameter for the title compound. researchgate.net
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | N1-C2 | ~1.36 Å |
| Bond Length | C2-C3 | ~1.43 Å |
| Bond Length | C3-C4 | ~1.40 Å |
| Bond Length | C2-N(H₂) | ~1.35 Å |
| Bond Length | C3-N(O₂) | ~1.44 Å |
| Bond Angle | N1-C2-C3 | ~120.5° |
| Bond Angle | C2-C3-C4 | ~121.1° |
| Dihedral Angle | N(H₂)-C2-C3-N(O₂) | ~0.0° |
Non-Linear Optical (NLO) Properties: Molecules with significant intramolecular charge transfer, like those containing both electron-donating (amino) and electron-withdrawing (nitro) groups on a conjugated system, are often investigated for their NLO properties. osti.gov Computational methods can predict the molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). osti.gov A high value of β is indicative of strong NLO potential. The push-pull nature of the substituents on the pyridine ring in this compound suggests it may possess significant NLO activity, a property that can be quantified through these theoretical calculations.
Applications of 6 Iodo 3 Nitro Pyridin 2 Ylamine As a Synthetic Intermediate
Building Block for Advanced Nitrogen-Containing Heterocycles
The structure of 6-Iodo-3-nitro-pyridin-2-ylamine is tailor-made for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The synthetic strategy typically involves two key steps: modification at the C-I bond and transformation of the nitro group to create a reactive diamine intermediate.
The carbon-iodine bond is an excellent handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient participation in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings under relatively mild conditions. For instance, a Suzuki coupling could be employed to append an aryl or heteroaryl substituent at the 6-position.
Following the modification at the 6-position, the nitro group at the 3-position can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd/C) or reduction with metals like iron or tin in acidic media. orgsyn.org This transformation yields a 2,3-diaminopyridine (B105623) derivative, a critical precursor for cyclization reactions. These diamines can react with a variety of one- or two-carbon electrophiles to forge a new five- or six-membered ring fused to the pyridine (B92270) core, leading to important heterocyclic systems like imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |
| Suzuki Coupling | This compound (analog) | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-3-nitro-pyridin-2-ylamine | nih.gov |
| Nitro Reduction | 6-Aryl-3-nitro-pyridin-2-ylamine | Fe, Acetic Acid | - | 6-Aryl-pyridine-2,3-diamine | orgsyn.org |
| Imidazole Formation | 6-Aryl-pyridine-2,3-diamine | Formic Acid | Heat | Aryl-substituted Imidazo[4,5-b]pyridine | beilstein-journals.org |
Precursor for Diverse Organic Materials and Fine Chemicals
The electronic properties of this compound make it an attractive starting material for the synthesis of functional organic materials. The presence of the electron-donating amino group and the strongly electron-withdrawing nitro group establishes a "push-pull" system on the pyridine ring. This electronic arrangement is a common feature in chromophores, which are the basis for dyes and pigments, as well as in molecules designed for nonlinear optics (NLO).
The iodo-substituent provides a reactive site for incorporating this chromophoric core into larger molecular or polymeric systems via cross-coupling reactions. This allows for the tuning of material properties by extending conjugation or attaching the pyridine unit to other functional moieties. Furthermore, the nitro group itself is a versatile functional handle. Beyond its reduction to an amine, it can participate in various nucleophilic aromatic substitution (SNAr) reactions, further expanding its utility. researchgate.net The synthesis of various 2-substituted-5-nitropyridines from 3-nitropyridine (B142982) highlights the versatility of the nitropyridine core in generating a library of fine chemicals. researchgate.net
Utility in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. bohrium.com Building blocks with multiple, orthogonally reactive functional groups, such as this compound, are ideal substrates for MCRs or MCR-initiated reaction sequences.
The 2-amino group can readily participate in classic MCRs like the Ugi or Passerini reactions, or act as the amine component in pyridine-forming reactions such as the Bohlmann-Rahtz synthesis. acsgcipr.org For example, a Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving an amidine (which can be formed from the 2-amino group), an aldehyde, and an isocyanide, could be used to construct a fused imidazo[1,2-a]pyridine (B132010) scaffold directly. beilstein-journals.org
Alternatively, the C-I bond can be leveraged in palladium-catalyzed MCRs. A sequence could be envisioned where an initial coupling at the iodo position is followed by an intramolecular cyclization involving the other functional groups, or where the iodo-substituted pyridine acts as a component in a cascade reaction. The ability to engage different functional groups in distinct reaction types makes this compound a powerful tool for combinatorial chemistry and the efficient discovery of novel bioactive compounds and materials. nih.gov
Emerging Trends and Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted pyridines often presents challenges in terms of regioselectivity and yield. Traditional methods for preparing compounds like 2-amino-3-nitropyridine (B1266227) can be arduous and result in mixtures of isomers that are difficult to separate. For instance, the direct nitration of 2-aminopyridine (B139424) typically yields 2-amino-5-nitropyridine (B18323) as the major product, with only a small percentage of the desired 2-amino-3-nitropyridine. orgsyn.org
A more controlled approach involves a multi-step synthesis, such as the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine, and subsequent reduction. orgsyn.orgpatsnap.com This suggests that a viable route to 6-Iodo-3-nitro-pyridin-2-ylamine could involve the strategic iodination of a suitable precursor.
Future research will likely focus on developing more direct and sustainable synthetic methods. This could involve:
Direct C-H Iodination: Investigating selective C-H iodination of 2-amino-3-nitropyridine at the 6-position. This would be a highly atom-economical approach, avoiding the need for protecting groups or multi-step sequences.
Flow Chemistry: Utilizing microreactor technology to perform hazardous reactions, such as nitration, in a safer and more controlled manner. Flow chemistry can also improve reaction efficiency and scalability.
Catalytic Methods: Exploring novel catalysts for the regioselective functionalization of the pyridine (B92270) ring. This could include transition-metal-catalyzed cross-coupling reactions to introduce the iodo or amino groups.
Exploration of Undiscovered Reactivity Profiles and Transformations
The reactivity of this compound is dictated by the interplay of its three distinct functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The amino group is a strong activating group, while the iodine atom is a good leaving group in cross-coupling reactions.
Future research should aim to unravel the nuanced reactivity of this molecule:
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position, ortho to the amino group and para to the iodo group, strongly activates the ring for nucleophilic attack. Studies could explore the displacement of the iodo or nitro group with various nucleophiles (e.g., thiols, amines, alkoxides) to generate a library of novel pyridine derivatives. Research on other 3-nitropyridines has shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov
Cross-Coupling Reactions: The C-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide array of substituents at the 6-position, leading to diverse molecular architectures.
Intramolecular Cyclizations: The proximity of the amino and nitro groups could be exploited to synthesize fused heterocyclic systems, such as imidazopyridines, which are important scaffolds in medicinal chemistry.
Integration of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic design to minimize environmental impact. Future work on this compound should incorporate these principles. biosynth.com
Key areas for green chemistry integration include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.
Catalyst-Free Reactions: Developing reaction protocols that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product.
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. For example, solvent-free iodination of pyrimidines has been successfully achieved using mechanical grinding. nih.gov
Advanced Computational Modeling for Rational Design and Discovery in Organic Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. nbinno.comchembk.com
For this compound, computational modeling could be applied to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing reactions with high regioselectivity.
Elucidate Reaction Mechanisms: Computational studies can provide insights into the transition states and intermediates of potential reactions, helping to understand and optimize reaction conditions.
Virtual Screening: By modeling the interaction of derivatives of this compound with biological targets, computational methods can help to identify promising candidates for drug discovery.
Below is a table summarizing the key properties of the subject compound and its immediate precursors.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 351447-13-7 | C5H4IN3O2 | 265.01 |
| 2-Amino-3-nitropyridine | 4214-75-9 | C5H5N3O2 | 139.11 |
| 2-Aminopyridine | 504-29-0 | C5H6N2 | 94.11 |
| 2-Amino-5-bromopyridine | 1072-97-5 | C5H5BrN2 | 173.01 |
| 2-Amino-5-bromo-3-nitropyridine | 15765-74-9 | C5H4BrN3O2 | 218.01 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Iodo-3-nitro-pyridin-2-ylamine, and what critical parameters influence yield and purity?
- Methodology :
- Step 1 : Begin with a pyridine precursor (e.g., 2-aminopyridine). Introduce iodine via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄) at 0–5°C to minimize di-iodination .
- Step 2 : Nitration at the 3-position using a mixed acid system (HNO₃/H₂SO₄) at 50–60°C. Monitor regioselectivity via TLC or HPLC to avoid over-nitration .
- Critical Parameters :
- Temperature Control : Excess heat during nitration can lead to decomposition or byproducts.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals based on substituent effects: nitro groups deshield adjacent protons (e.g., H-4), while iodine causes spin-spin splitting in aromatic protons .
- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
- Crystallography :
- Use SHELX for single-crystal X-ray refinement. Optimize data collection at low temperature (100 K) to reduce thermal motion artifacts. Refine heavy-atom positions first (iodine, nitrogen) before hydrogen placement .
Q. How does the electron-withdrawing nitro group at the 3-position influence the reactivity of the iodo substituent at the 6-position?
- Mechanistic Insight :
- The nitro group deactivates the ring, reducing electrophilic substitution but enhances iodine’s leaving-group ability in nucleophilic aromatic substitution (e.g., Suzuki coupling).
- Computational studies (DFT) suggest the nitro group increases the positive charge at C-6, facilitating oxidative addition in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Approach :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times with standards .
- Crystallographic Validation : Confirm polymorphic forms via X-ray diffraction. For example, solvent-dependent crystallization (DMSO vs. ethanol) may yield different melting points .
- Inter-laboratory Calibration : Standardize NMR solvents (e.g., DMSO-d₆) and reference peaks (TMS) to minimize spectral discrepancies .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on derivatives of this compound?
- SAR Design :
- Substitution Patterns : Synthesize analogs with halogens (Br, Cl) or methoxy groups at the 4- or 5-positions to assess electronic effects on bioactivity .
- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli), comparing results to structurally similar compounds like 5-Iodo-pyridin-3-ylamine (known for antimicrobial properties) .
- Docking Studies : Use PyMol or AutoDock to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What experimental considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions?
- Optimization Tips :
- Catalyst Selection : Use Pd(PPh₃)₄ for Stille coupling or Pd(dba)₂/XPhos for Suzuki-Miyaura reactions. Avoid PdCl₂ due to iodine’s potential to poison the catalyst .
- Side Reactions : Monitor for dehalogenation under basic conditions. Add silver salts (Ag₂CO₃) to sequester iodide ions and prevent catalyst deactivation .
- Solvent Choice : Employ anhydrous DMF or THF to minimize hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
